molecular formula C23H21N3O3S B11253327 3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide

3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide

Cat. No.: B11253327
M. Wt: 419.5 g/mol
InChI Key: AKXQQERGHSQKSO-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide is a complex organic compound that features a thiazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide typically involves multi-step organic synthesis. The key steps include the formation of the thiazolopyrimidine core, followed by functionalization to introduce the benzamide moiety.

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thioamides and α-haloketones, which react to form the thiazole ring.

    Functionalization: The thiazolopyrimidine core is then functionalized through various organic reactions, such as alkylation, acylation, or amination, to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzamides: Compounds with the benzamide moiety but different core structures.

Uniqueness

The uniqueness of 3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-methyl-N-[4-methyl-2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C23H21N3O3S/c1-14-5-4-6-17(9-14)22(28)25-19-8-7-15(2)10-20(19)29-13-18-11-21(27)26-12-16(3)30-23(26)24-18/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

AKXQQERGHSQKSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)OCC3=CC(=O)N4C=C(SC4=N3)C

Origin of Product

United States

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